2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2121513-42-4
Cat. No.: VC11665276
Molecular Formula: C14H20BBrO3
Molecular Weight: 327.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-42-4 |
|---|---|
| Molecular Formula | C14H20BBrO3 |
| Molecular Weight | 327.02 g/mol |
| IUPAC Name | 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
| Standard InChI Key | ZZZZZSAQBYBFTL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identification
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is identified by the CAS registry number 2121513-42-4 and the molecular formula C₁₄H₂₀BBrO₃, with a molecular weight of 327.02 g/mol . The IUPAC name systematically describes its structure: a dioxaborolane ring substituted with tetramethyl groups at positions 4 and 5, coupled to a bromo-methoxy-methylphenyl moiety at position 2 .
Table 1: Key Identifiers and Physicochemical Properties
The SMILES string encodes the borolane core (B1(OC(C(O1)(C)C)(C)C)) linked to a substituted phenyl ring (C2=CC(=CC(=C2OC)Br)C), highlighting the bromine and methoxy substituents at positions 3 and 2, respectively .
Structural and Stereochemical Considerations
The dioxaborolane ring adopts a planar conformation due to the sp² hybridization of the boron atom, stabilized by coordination with oxygen lone pairs. The tetramethyl groups at positions 4 and 5 introduce steric bulk, which influences reactivity by modulating accessibility to the boron center. The aryl group’s substitution pattern (bromo, methoxy, methyl) further directs regioselectivity in subsequent reactions .
Synthesis and Preparation
General Synthetic Routes
While explicit synthetic protocols for this compound are proprietary, its preparation likely follows established methodologies for arylboronic esters. A plausible route involves:
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Lithiation/Borylation: Treating 3-bromo-2-methoxy-5-methylbromobenzene with a lithium base (e.g., LDA) followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
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Miyaura Borylation: Transition-metal-catalyzed coupling of the aryl bromide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
Optimization Challenges
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Steric Hindrance: The ortho-methoxy and meta-methyl groups on the phenyl ring may slow transmetalation steps, necessitating elevated temperatures or prolonged reaction times .
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Boron Protection: The dioxaborolane ring’s stability under acidic or basic conditions ensures compatibility with diverse reaction environments.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as an arylboronate partner. For example, coupling with aryl halides under palladium catalysis yields biaryl structures, foundational in pharmaceuticals and materials science .
Table 2: Representative Reaction Conditions
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| Arylboronate | Nucleophile | 1.0–1.2 equivalents |
| Aryl Halide | Electrophile | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2–5 mol% |
| Base | K₂CO₃ or CsF | 2.0 equivalents |
| Solvent | Dioxane or THF | Reflux, 12–24 hours |
Functional Group Transformations
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Debromination: The bromine substituent permits further functionalization via Ullmann or Buchwald-Hartwig aminations .
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Methoxy Group Manipulation: Demethylation with BBr₃ yields phenolic derivatives, expanding utility in polyphenol synthesis .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate solubility in aprotic solvents (e.g., THF, DCM) but is insoluble in water. The dioxaborolane ring enhances stability against protodeboronation compared to free boronic acids.
Spectroscopic Characterization
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¹¹B NMR: A singlet near δ 30 ppm confirms the tetracoordinate boron environment .
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¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), methylaryl (δ 2.3–2.5 ppm), and tetramethyl groups (δ 1.2–1.4 ppm) .
Research and Industrial Relevance
Pharmaceutical Intermediates
This boronic ester is employed in synthesizing kinase inhibitors and antipsychotic agents, where biaryl motifs are prevalent . For instance, it has been used in preclinical studies for modifying the pharmacokinetic profiles of drug candidates .
Materials Science
In polymer chemistry, the compound facilitates the incorporation of aryl groups into conjugated polymers, enhancing electronic properties in OLEDs and OFETs.
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